molecular formula C38H40N4O8 B12580504 (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] CAS No. 184694-43-7

(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]

Cat. No.: B12580504
CAS No.: 184694-43-7
M. Wt: 680.7 g/mol
InChI Key: WMFWCGKDGGUPMI-UHFFFAOYSA-N
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Description

(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a macrocyclic tetraamine backbone with four hydroxyphenyl groups attached to it. Its intricate structure allows it to interact with various biological and chemical systems, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the cyclization of a linear tetraamine precursor with appropriate hydroxybenzaldehyde derivatives under controlled conditions. The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the hydroxyphenyl groups.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced hydroxyphenyl derivatives.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions

Biology

In biological research, the compound’s ability to interact with biomolecules makes it a candidate for studying enzyme inhibition and protein binding. Its structure allows it to mimic natural substrates, providing insights into biochemical pathways.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for drug development. Its ability to form stable complexes with metal ions is explored for designing metal-based drugs with therapeutic properties.

Industry

In the industrial sector, the compound is investigated for its potential use in materials science, particularly in the development of advanced polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] exerts its effects involves its interaction with metal ions and biomolecules. The compound’s macrocyclic structure allows it to chelate metal ions, forming stable complexes that can participate in catalytic reactions. Additionally, its hydroxyphenyl groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclam (1,4,8,11-Tetraazacyclotetradecane): A simpler macrocyclic tetraamine without the hydroxyphenyl groups.

    EDTA (Ethylenediaminetetraacetic acid): A well-known chelating agent with a different structure but similar metal-binding properties.

    Phenanthroline: An aromatic compound with nitrogen atoms that can also form stable metal complexes.

Uniqueness

(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone] is unique due to its combination of a macrocyclic tetraamine backbone and hydroxyphenyl groups. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to simpler chelating agents or ligands.

Properties

CAS No.

184694-43-7

Molecular Formula

C38H40N4O8

Molecular Weight

680.7 g/mol

IUPAC Name

(2-hydroxyphenyl)-[4,8,11-tris(2-hydroxybenzoyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methanone

InChI

InChI=1S/C38H40N4O8/c43-31-15-5-1-11-27(31)35(47)39-19-9-20-41(37(49)29-13-3-7-17-33(29)45)25-26-42(38(50)30-14-4-8-18-34(30)46)22-10-21-40(24-23-39)36(48)28-12-2-6-16-32(28)44/h1-8,11-18,43-46H,9-10,19-26H2

InChI Key

WMFWCGKDGGUPMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)C2=CC=CC=C2O)C(=O)C3=CC=CC=C3O)C(=O)C4=CC=CC=C4O)C(=O)C5=CC=CC=C5O

Origin of Product

United States

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